(4-ベンジルフェニル)ボロン酸

説明

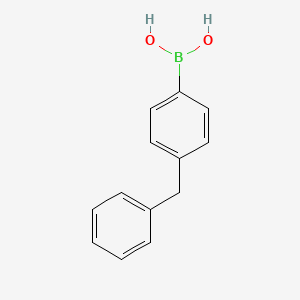

(4-Benzylphenyl)boronic acid is a useful research compound. Its molecular formula is C13H13BO2 and its molecular weight is 212.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality (4-Benzylphenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Benzylphenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

センシングアプリケーション

(4-ベンジルフェニル)ボロン酸: は、ジオールやフッ化物イオンまたはシアン化物イオンなどの強いルイス塩基と可逆的な共有結合を形成する能力があるため、センシングアプリケーションで広く使用されています。この特性により、均一アッセイと不均一検出システムの両方で使用することができます。 ジオールとの相互作用は、特に糖やその他の生体分子の検出に役立ち、診断およびモニタリングデバイスにおいて貴重なツールとなっています .

生体標識

この化合物のジオールとの反応性は、生体標識における使用も可能にします。ボロン酸基で生体分子を標識するために使用でき、その後、ジオールに対する親和性を使用して検出または精製することができます。 このアプリケーションは、生物学的システムにおける糖タンパク質やその他の糖複合体の研究において重要です .

タンパク質操作と修飾

研究者は、(4-ベンジルフェニル)ボロン酸をタンパク質の操作と修飾に利用しています。特定のアミノ酸のジオール含有側鎖を標的とすることで、タンパク質の構造と機能を修飾することができます。 これは、タンパク質の挙動を理解し、新しい治療戦略を開発するために重要です .

分離技術

分離科学の分野では、(4-ベンジルフェニル)ボロン酸は、ジオール含有化合物を分離するためのアフィニティリガンドとして使用されています。 これは、複雑な混合物から核酸や糖を精製するのに特に役立ち、さまざまな分析および調製アプリケーションにおいて不可欠です .

治療薬の開発

ボロン酸の生体分子との相互作用は、治療薬の開発の可能性を広げています(4-ベンジルフェニル)ボロン酸は、生物学的経路を阻害したり、病原体の生存に不可欠な酵素を阻害したりできる分子を設計するために使用でき、新しい薬剤への道を開きます .

制御放出システム

医薬品研究では、(4-ベンジルフェニル)ボロン酸誘導体は、制御放出システムにおける潜在的な可能性が調査されています。 たとえば、糖尿病患者向けのインスリンの放出を調節するために、グルコースなどの糖の存在に応答するポリマーに組み込むことができます .

作用機序

Target of Action

The primary target of (4-Benzylphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

(4-Benzylphenyl)boronic acid interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally nucleophilic, is transferred from boron to palladium . This results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which (4-Benzylphenyl)boronic acid plays a crucial role, is a key biochemical pathway . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The result of the action of (4-Benzylphenyl)boronic acid in the Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon–carbon bond . This is a crucial step in the synthesis of a wide range of organic compounds .

Action Environment

The action of (4-Benzylphenyl)boronic acid is influenced by environmental factors such as the concentration of the boronic acid and the presence of water . A low concentration of boronic acid can lead to a favourable partitioning between cross-coupling and oxidative homo-coupling . The presence of water can lead to hydrolysis of the boronic acid, which can impact the stability and efficacy of the compound .

生化学分析

Biochemical Properties

(4-Benzylphenyl)boronic acid plays a crucial role in various biochemical reactions, particularly in the context of enzyme inhibition and molecular recognition. This compound interacts with enzymes such as proteases and kinases, forming reversible covalent bonds with active site residues. These interactions can modulate enzyme activity, making (4-Benzylphenyl)boronic acid a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors. Additionally, (4-Benzylphenyl)boronic acid can bind to diols and other biomolecules, facilitating its use in sensing and diagnostic applications .

Cellular Effects

The effects of (4-Benzylphenyl)boronic acid on cellular processes are multifaceted. This compound can influence cell signaling pathways by inhibiting key enzymes involved in signal transduction. For example, (4-Benzylphenyl)boronic acid has been shown to inhibit tyrosine kinases, leading to altered phosphorylation patterns and downstream signaling events. Furthermore, (4-Benzylphenyl)boronic acid can affect gene expression by modulating transcription factors and other regulatory proteins. These changes can impact cellular metabolism, proliferation, and differentiation .

Molecular Mechanism

At the molecular level, (4-Benzylphenyl)boronic acid exerts its effects through specific binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with nucleophilic residues such as serine, threonine, and cysteine in enzyme active sites. This interaction can inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation. Additionally, (4-Benzylphenyl)boronic acid can interact with transcription factors and other regulatory proteins, influencing gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-Benzylphenyl)boronic acid can vary over time due to factors such as stability and degradation. This compound is generally stable under physiological conditions, but prolonged exposure to aqueous environments can lead to hydrolysis and loss of activity. Long-term studies have shown that (4-Benzylphenyl)boronic acid can have sustained effects on cellular function, including persistent changes in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of (4-Benzylphenyl)boronic acid in animal models are dose-dependent. At low doses, this compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, (4-Benzylphenyl)boronic acid can exhibit off-target effects and potential toxicity, including disruption of cellular homeostasis and induction of oxidative stress. Threshold effects have been observed, where a critical concentration of (4-Benzylphenyl)boronic acid is required to achieve desired biochemical outcomes .

Metabolic Pathways

(4-Benzylphenyl)boronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can modulate metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels. For example, (4-Benzylphenyl)boronic acid can inhibit glycolytic enzymes, resulting in altered glucose metabolism and energy production .

Transport and Distribution

Within cells and tissues, (4-Benzylphenyl)boronic acid is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, (4-Benzylphenyl)boronic acid can localize to specific compartments, such as the cytoplasm or nucleus, depending on its interactions with intracellular proteins .

Subcellular Localization

The subcellular localization of (4-Benzylphenyl)boronic acid is influenced by targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, through interactions with targeting peptides or protein complexes. The localization of (4-Benzylphenyl)boronic acid can impact its activity and function, as it may interact with different biomolecules in distinct cellular compartments .

特性

IUPAC Name |

(4-benzylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BO2/c15-14(16)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9,15-16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXRLRBXBWDOPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662949 | |

| Record name | (4-Benzylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56311-13-8 | |

| Record name | (4-Benzylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B1521011.png)